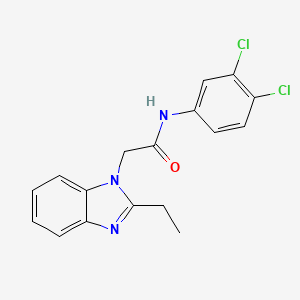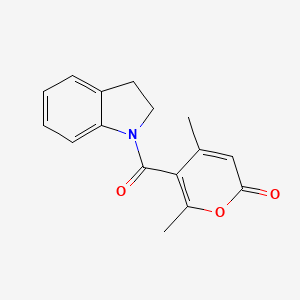
5-(2,3-Dihydroindole-1-carbonyl)-4,6-dimethylpyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3-Dihydroindole-1-carbonyl)-4,6-dimethylpyran-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DIPY or DIPY-2 and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of DIPY is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. DIPY has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. DIPY has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in the immune response and inflammation.
Biochemical and Physiological Effects:
DIPY has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-viral properties, DIPY has been shown to have antioxidant effects. DIPY has also been shown to have neuroprotective effects, as it can protect against oxidative stress and apoptosis in neuronal cells. Additionally, DIPY has been shown to have potential as an anti-diabetic agent, as it can improve glucose tolerance and insulin sensitivity in animal models.
実験室実験の利点と制限
One advantage of using DIPY in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing cell death. Additionally, DIPY is stable under a variety of conditions, which makes it easier to handle and store. However, one limitation of using DIPY in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain assays.
将来の方向性
There are several potential future directions for research on DIPY. One area of interest is in the development of DIPY-based anti-cancer drugs, which could be used to inhibit the growth of cancer cells in vivo. Additionally, further research is needed to fully understand the mechanism of action of DIPY and its potential as an anti-inflammatory and anti-viral agent. Finally, there is potential for DIPY to be used in the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成法
The synthesis of 5-(2,3-Dihydroindole-1-carbonyl)-4,6-dimethylpyran-2-one can be achieved through a multi-step process involving the condensation of 2,3-dihydroindole-1-carboxylic acid with 4,6-dimethyl-2-pyrone in the presence of a dehydrating agent. This process yields a white crystalline powder with a melting point of 176-178°C.
科学的研究の応用
DIPY has been shown to have a variety of potential scientific research applications. One such application is in the field of cancer research, where DIPY has been shown to inhibit the growth of cancer cells in vitro. DIPY has also been shown to have potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. Additionally, DIPY has been studied for its potential as an anti-viral agent, as it has been shown to inhibit the replication of certain viruses.
特性
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-4,6-dimethylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-9-14(18)20-11(2)15(10)16(19)17-8-7-12-5-3-4-6-13(12)17/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPHRIUNTOHVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)N2CCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504492.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-phenylmorpholine](/img/structure/B7504496.png)
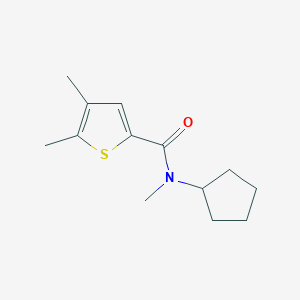
![2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7504505.png)
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B7504513.png)
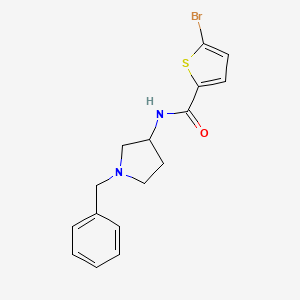
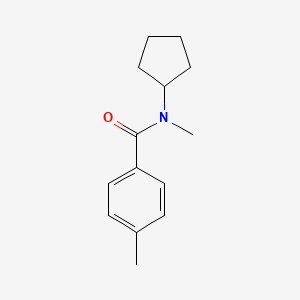

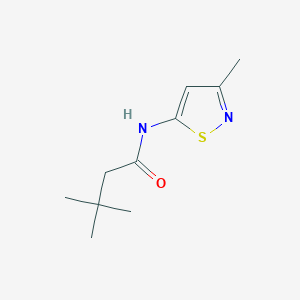
![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7504535.png)
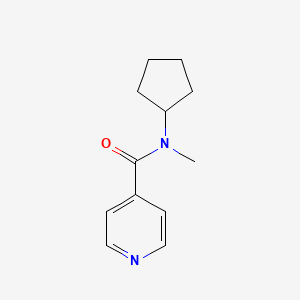
![5,6-Dimethyl-2-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfanyl-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7504551.png)
